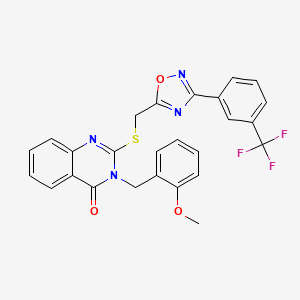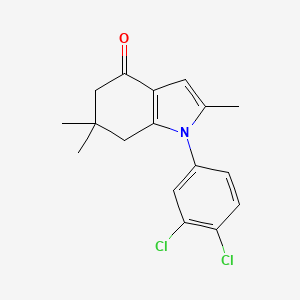
1-(3,4-Dichlorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one, also known as 1,3-DCPI, is a novel small molecule that has been extensively studied in the field of scientific research. 1,3-DCPI is an indole-based compound that has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-tumor, and anti-viral properties. In addition, 1,3-DCPI has been investigated for its potential use in the treatment of various diseases and disorders.
Aplicaciones Científicas De Investigación
Photosynthesis Research
This compound is used in the analysis of the Chlorophyll a Fluorescence Transient . It is used to provide detailed information about the structure, conformation, and function of the photosynthetic apparatus, especially of photosystem (PS) II . The compound is used in the presence of DCMU (3 -(3,4-dichlorophenyl)-1,1 -dimethylurea) at room temperature and at low temperature (77K), i.e. under conditions that reduce the complexity of the in vivo system .
New Psychoactive Substances Research
With a rising demand for cocaine over the last years, it is likely that unregulated new psychoactive substances with similar effects such as indatraline ((1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine) and troparil (Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate) become popular as well . Both substances share a similar pharmacological profile .
Agrochemical Application
This compound is a phenyl urea pre-emergent agrochemical . It is also an important raw material and intermediate used in organic synthesis, pharmaceuticals, and dyestuff .
Pigment System Modification
When grown in medium containing dl-lactate at 27 C in the light, Euglena gracilis Z populations underwent modifications of the pigment system in response to 0.05 to 250 micromolar 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) . Chlorophyll content dropped dramatically, the only remaining form being Chl a 673 .
Mecanismo De Acción
Target of Action
The primary target of 1-(3,4-Dichlorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one, also known as DCMU, is the photosystem II in the chloroplasts of plants . This system plays a crucial role in the light-dependent reactions of photosynthesis, where it facilitates the transfer of electrons from water to plastoquinone .
Mode of Action
DCMU acts by inhibiting the electron flow from photosystem II to plastoquinone . It achieves this by binding to the Q_B plastoquinone binding site of photosystem II, thereby blocking the photosynthetic electron transport chain . This inhibition reduces the plant’s ability to convert light energy into chemical energy, specifically ATP and reductant potential .
Biochemical Pathways
The inhibition of electron flow by DCMU affects the photosynthetic electron transport chain . This chain is a series of protein complexes and mobile electron carriers within the thylakoid membrane of the chloroplasts. It facilitates the transfer of electrons from water to NADP+, generating a proton gradient across the membrane that drives ATP synthesis . By blocking this chain, DCMU disrupts the production of ATP and NADPH, essential molecules for the light-independent reactions of photosynthesis .
Result of Action
The molecular effect of DCMU’s action is the disruption of the photosynthetic electron transport chain, leading to a decrease in ATP and NADPH production . On a cellular level, this can lead to a reduction in the plant’s growth and development, as these molecules are crucial for various biosynthetic processes. In severe cases, it can cause cell death.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of DCMU. For instance, light intensity can affect the rate of photosynthesis and thus the impact of DCMU. Soil composition can influence the compound’s absorption and distribution within the plant. Moreover, factors like temperature and pH can affect the chemical stability of DCMU .
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO/c1-10-6-12-15(8-17(2,3)9-16(12)21)20(10)11-4-5-13(18)14(19)7-11/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKWYDLQHNFZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC(=C(C=C3)Cl)Cl)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2996781.png)
![1-methyl-2-oxo-N-propyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2996785.png)
![2-[2-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B2996786.png)
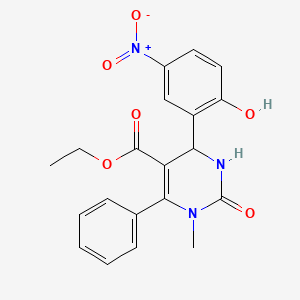
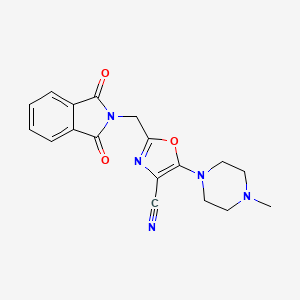
![N-(2,5-dimethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2996790.png)
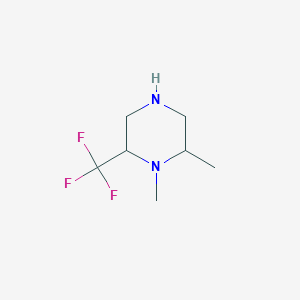

![ethyl 2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-3-phenylpropanoate](/img/structure/B2996795.png)
![1-(2-chlorobenzyl)-3-(2,4-dimethoxyphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2996797.png)
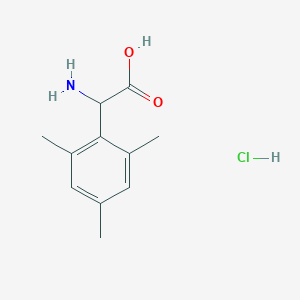
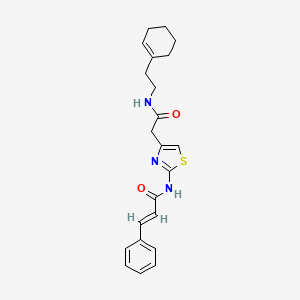
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2996803.png)
